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molecular formula C6H8N2O2 B8777839 2-(Pyrimidin-5-yloxy)ethanol

2-(Pyrimidin-5-yloxy)ethanol

Cat. No. B8777839
M. Wt: 140.14 g/mol
InChI Key: BZPFLEPDLQWUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465467B1

Procedure details

KO-t-Bu (7.70 g, 68.6 mmol) was added to ethylene glycol (10.45 g, 168.4 mmol) under stirring. The mixture was gently heated in order to consume all KO-t-Bu. 5-Bromopyrimidine (8.45 g, 53.1 mmol) was added to the light brownish mixture. After 8 h of stirring at 130° C., CH2Cl2 (50 mL) was added to the brownish reaction mixture and two layers were formed. The CH2Cl2 layer was saved and the other layer was extracted with additional portions of CH2Cl2. The combined CH2Cl2 layers were concentrated in vacuo and the oily residue purified by column chromatography on silica gel using CHCl3/MeOH (9: 1) as eluent to give 0.45 g (6%) of the title product as an oil sufficiently pure for the next step. HRMS m/z calcd for C6H8N2O2 (M)+ 140.0586, found 140.0589.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
10.45 g
Type
reactant
Reaction Step One
Quantity
8.45 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
6%

Identifiers

REACTION_CXSMILES
O(C(C)(C)C)[K].[CH2:7]([OH:10])[CH2:8][OH:9].Br[C:12]1[CH:13]=[N:14][CH:15]=[N:16][CH:17]=1>C(Cl)Cl>[N:14]1[CH:13]=[C:12]([O:9][CH2:8][CH2:7][OH:10])[CH:17]=[N:16][CH:15]=1

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
O([K])C(C)(C)C
Name
Quantity
10.45 g
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
8.45 g
Type
reactant
Smiles
BrC=1C=NC=NC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently heated in order
CUSTOM
Type
CUSTOM
Details
to consume all KO-t-Bu
STIRRING
Type
STIRRING
Details
After 8 h of stirring at 130° C.
Duration
8 h
CUSTOM
Type
CUSTOM
Details
two layers were formed
EXTRACTION
Type
EXTRACTION
Details
the other layer was extracted with additional portions of CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
The combined CH2Cl2 layers were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=CN=CC(=C1)OCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 6%
YIELD: CALCULATEDPERCENTYIELD 6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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